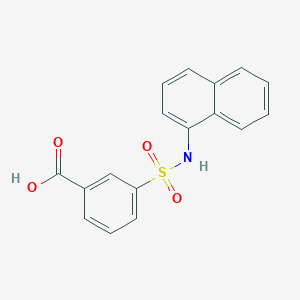![molecular formula C19H12ClN5S B14162868 Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is a heterocyclic aromatic compound It is characterized by the presence of a thienoquinoline core, which is fused with a triazole ring and substituted with a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another approach is the metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates, using benzoyl peroxide as the oxidant and sodium thiocyanate as the sulfur source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Benzoyl peroxide as the oxidant.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and formyl chloride for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- has several scientific research applications:
Organic Electronics: It is used as a building block for wide bandgap semiconducting polymer donors in organic solar cells.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as immunomodulators and inhibitors of specific immune responses.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials for various technological applications.
作用机制
The mechanism of action of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may modulate immune responses by inducing cytokine biosynthesis and inhibiting T-helper-type 2 immune responses . In organic electronics, its electron-accepting properties facilitate charge transfer processes, enhancing the efficiency of photovoltaic devices .
相似化合物的比较
Similar Compounds
Thieno[3,2-c]quinolin-4(5H)-one: An isomeric structure with similar electronic properties.
Quinolin-2(1H)-ones: Compounds with a quinoline core, used in various chemical and biological applications.
Thieno[3,4-c]quinolin-4(5H)-ones:
Uniqueness
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is unique due to its specific substitution pattern and the presence of both a triazole ring and a chlorophenyl group. This combination of structural features imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.
属性
分子式 |
C19H12ClN5S |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)thieno[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C19H12ClN5S/c20-14-6-1-2-7-15(14)23-19-13-8-9-26-17(13)11-4-3-5-12(16(11)24-19)18-21-10-22-25-18/h1-10H,(H,23,24)(H,21,22,25) |
InChI 键 |
VQNRDEXAKNAZTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(C=CC=C3C4=NC=NN4)C5=C2C=CS5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



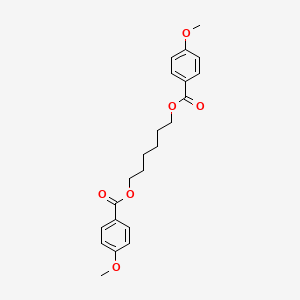

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
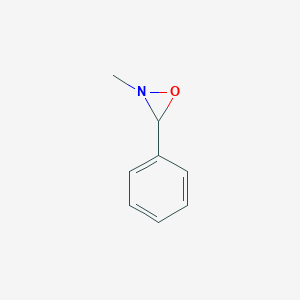
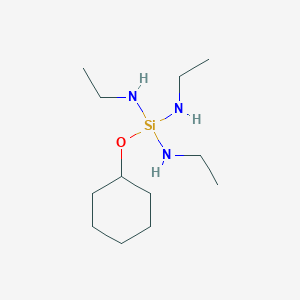
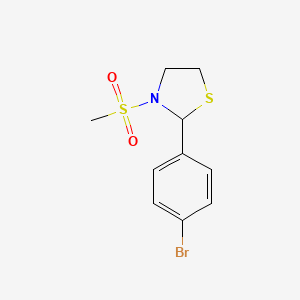
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
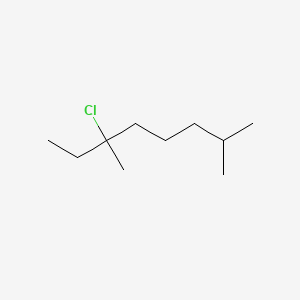

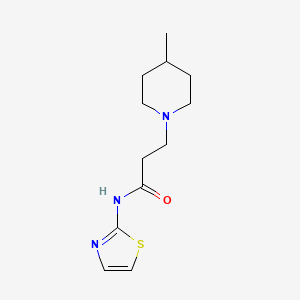
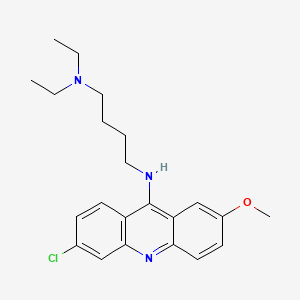
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
